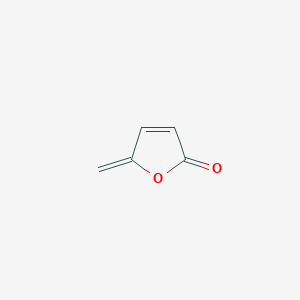
Protoanémonine
Vue d'ensemble
Description
Protoanemonin is a naturally occurring organic compound that belongs to the group of unsaturated lactones. It is found in various plants, including buttercup, anemone, and ranunculus. Protoanemonin has been studied extensively for its biochemical and physiological effects and its potential applications in scientific research.
Applications De Recherche Scientifique
Applications antibactériennes
La protoanémonine a été identifiée comme possédant des propriétés antibactériennes. Elle est efficace contre une variété de souches bactériennes, y compris les bactéries Gram-positives et Gram-négatives. Le composé perturbe les parois cellulaires bactériennes et inhibe l'activité enzymatique au sein des cellules, conduisant à la mort des cellules bactériennes .
Activité antifongique
La recherche indique que la this compound présente une activité antifongique, ce qui en fait un candidat potentiel pour le traitement des infections fongiques. Son mécanisme implique l'interférence avec l'intégrité de la membrane cellulaire fongique et les processus métaboliques .
Propriétés anti-inflammatoires
Dans le domaine des applications anti-inflammatoires, la this compound s'est avérée prometteuse en raison de sa capacité à moduler les voies inflammatoires. Elle peut inhiber la production de cytokines pro-inflammatoires, réduisant ainsi l'inflammation .
Potentiel anticancéreux
La this compound a été étudiée pour son potentiel anticancéreux. Elle peut induire l'apoptose dans les cellules cancéreuses et inhiber la croissance tumorale. Des études suggèrent qu'elle affecte le cycle cellulaire des cellules cancéreuses, conduisant à leur mort .
Effets antiprotozoaires
Le composé a démontré des effets antiprotozoaires, en particulier contre les parasites qui causent des maladies telles que le paludisme. La this compound peut perturber le cycle de vie de ces parasites, offrant une voie potentielle pour de nouveaux médicaments antipaludiques .
Cicatrisation des plaies
La this compound peut contribuer à la cicatrisation des plaies en favorisant la prolifération des fibroblastes et la synthèse du collagène, qui sont essentiels à la réparation et à la régénération des tissus .
Effets analgésiques
Traditionnellement, les composés contenant de la this compound ont été utilisés pour leurs effets analgésiques. On pense qu'elle réduit la douleur en modulant la réponse du système nerveux central aux signaux de douleur .
Activité immunomodulatrice
Enfin, la this compound a montré une activité immunomodulatrice. Elle peut influencer les réponses du système immunitaire, aidant potentiellement au traitement des maladies auto-immunes ou améliorant l'efficacité des vaccins .
Safety and Hazards
Contact with a wounded plant containing Protoanemonin can cause itch, rashes, or blistering on contact with the skin or mucosa . Ingesting the toxin can cause nausea, vomiting, dizziness, spasms, acute hepatitis, jaundice, or paralysis . The lethal dose or concentration (LD50) in mice is 190 mg·kg−1 .
Orientations Futures
Protoanemonin significantly reduced the expression of genes and secretion of proteins known to be under control of quorum sensing in P.aeruginosa . Moreover, it activated genes and gene products involved in iron starvation response . This suggests that Protoanemonin could have potential applications in addressing conditions such as arthritis, cerebral ischemia, and ulcerative colitis .
Mécanisme D'action
Target of Action
Protoanemonin, a toxin found in all plants of the buttercup family (Ranunculaceae), exhibits a wide spectrum of biological activity against various microorganisms . It has been studied as an antifungal agent on the dermatophyte Microsporum cookei . The primary targets of this molecule appear to be cytoplasmic microtubules, which contain a great number of sulfhydryl (ASH) groups .
Mode of Action
It is suggested that protoanemonin inhibits growth by reacting with sulfhydryl enzymes . It significantly reduces the expression of genes and secretion of proteins known to be under control of quorum sensing in Pseudomonas aeruginosa .
Biochemical Pathways
When the plant is wounded or macerated, the unstable glucoside found in the plant, ranunculin, is enzymatically broken down into glucose and the toxic protoanemonin . Protoanemonin significantly activates genes and gene products involved in iron starvation response .
Pharmacokinetics
The inherent instability of ranunculin and the rapid dimerization of protoanemonin render them unsuitable for use in biological assays . Anemonin, the product of protoanemonin’s cyclodimerization, stands out as the optimal molecule for bioassays . More detailed pharmacokinetic studies are needed to understand the ADME properties of protoanemonin.
Result of Action
Protoanemonin exhibits a wide range of biological activities. It inhibits the growth of Gram-positive and Gram-negative bacteria, fungi, and two protozoa . The degree of inhibition varies widely . It also causes mitochondria of root tip cells of Zea mays to disintegrate and affects mitotic division of meristematic tissue .
Action Environment
The action of protoanemonin can be influenced by environmental factors. For instance, it is produced by pseudomonads Pseudomonas sp. B13 and Pseudomonas reinekei MT1 as a blind end in the biodegradation of organochloride xenobiotics
Analyse Biochimique
Biochemical Properties
Protoanemonin exhibits a wide spectrum of biological activity. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, and of fungi . Protoanemonin inhibits growth by reacting with sulfhydryl enzymes . The degree of inhibition varies widely, and growth of two protozoa was inhibited in dilutions of protoanemonin ranging from 1/200,000 to 1/600,000 .
Cellular Effects
Protoanemonin has a significant impact on various types of cells. For instance, a dilution of 10^-6 of the antibiotic was toxic to chicken epithelial and fibroblastic cells in tissue culture . Mitochondria of root tip cells of Zea mays exposed to protoanemonin disintegrated and mitotic division of meristematic tissue was affected . Protoanemonin was reported to have a cytopathogenic effect on both normal and tumor tissue cultures .
Molecular Mechanism
The molecular mechanism of protoanemonin’s action involves its interaction with sulfhydryl enzymes. Cysteine caused a reduction in bacteriostatic properties of anemonin . Elongation of Avena coleoptiles was inhibited by protoanemonin but the inhibition was reversed by dimercaptopropanol .
Temporal Effects in Laboratory Settings
The inherent instability of ranunculin and the rapid dimerization of protoanemonin render them unsuitable for use in biological assays . Conversely, anemonin stands out as the optimal molecule for bioassays and demonstrates diverse biological properties, including anti-inflammatory, anti-infective, and anti-oxidant effects .
Dosage Effects in Animal Models
Toxicity experiments with guinea pigs and mice showed that protoanemonin was lethal if doses were administered to give titers required to inhibit bacterial growth . The LD50 of protoanemonin in male Swiss albino mice was 190 mg/kg .
Metabolic Pathways
When the plant is wounded or macerated, the unstable glucoside found in the plant, ranunculin, is enzymatically broken down into glucose and the toxic protoanemonin . When drying the plant, protoanemonin comes into contact with air and dimerizes to anemonin, which is further hydrolyzed to a non-toxic dicarboxylic acid .
Propriétés
IUPAC Name |
5-methylidenefuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c1-4-2-3-5(6)7-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYZJZKPGHQTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148346 | |
| Record name | Protoanemonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108-28-1 | |
| Record name | Protoanemonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protoanemonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protoanemonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylenefuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOANEMONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66FQZ1A5SO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



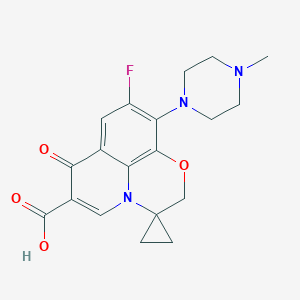
![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)
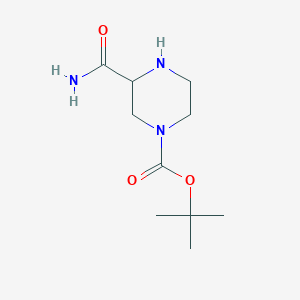

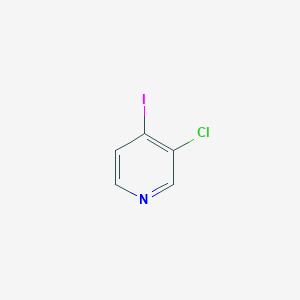
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)


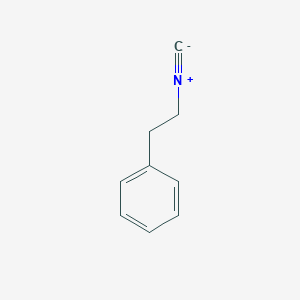
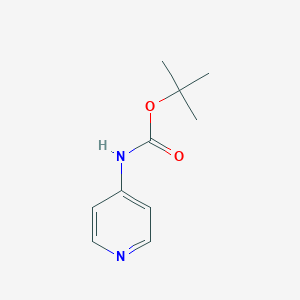
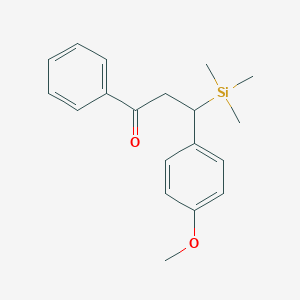


![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)